molecular formula C18H16F3NO4 B13998321 n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide CAS No. 40135-88-4

n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide

Cat. No.: B13998321
CAS No.: 40135-88-4
M. Wt: 367.3 g/mol
InChI Key: FVOHWJUBZNYSHR-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a trifluoromethyl group, and a hydroxyphenylethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoroacetic anhydride in the presence of a base.

    Coupling with Hydroxyphenylethylamine: The final step involves coupling the benzodioxole derivative with hydroxyphenylethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in ether at low temperatures.

    Substitution: Nitration using nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a methyl derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide can be compared with similar compounds such as:

    N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide: Similar structure but with a cyano group instead of a trifluoromethyl group.

    N-(1,3-Benzodioxol-5-ylmethyl)-2-[(3S,6aR,8S,10aR)-3-hydroxydecahydropyrano[2,3-c][1,5]oxazocin-8-yl]acetamide: Contains a pyrano[2,3-c][1,5]oxazocin ring instead of a hydroxyphenylethyl group.

The uniqueness of this compound lies in its combination of a benzodioxole ring, a trifluoromethyl group, and a hydroxyphenylethyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

40135-88-4

Molecular Formula

C18H16F3NO4

Molecular Weight

367.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide

InChI

InChI=1S/C18H16F3NO4/c19-18(20,21)17(24)22(8-7-12-1-4-14(23)5-2-12)10-13-3-6-15-16(9-13)26-11-25-15/h1-6,9,23H,7-8,10-11H2

InChI Key

FVOHWJUBZNYSHR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)C(=O)C(F)(F)F

Origin of Product

United States

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